3-[2-(4-bromobenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide
Overview
Description
The compound “3-[2-(4-bromobenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide” is a derivative of hydrazine, a highly reactive base and reducing agent, and bromobenzylidene, a brominated aromatic compound. The “N-isobutyl-3-oxopropanamide” part suggests the presence of an amide group, which could participate in various chemical reactions .
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. Generally, compounds like this could be synthesized through condensation reactions, where a molecule of water is eliminated. In this case, it could involve the reaction of a bromobenzylidene derivative with a hydrazine derivative, followed by further functionalization .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of multiple functional groups. The bromobenzylidene moiety would contribute aromaticity, the hydrazine could form hydrogen bonds, and the amide group could participate in resonance stabilization .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom might be susceptible to nucleophilic aromatic substitution, the hydrazine could act as a nucleophile or a base, and the amide could undergo hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, given the presence of aromatic rings and the relatively high molecular weight. Its solubility would depend on the polarity of the solvent .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “3-[2-(4-bromobenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or in contact with skin. It’s also possible that it could pose environmental hazards .
Future Directions
Properties
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(2-methylpropyl)propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-10(2)8-16-13(19)7-14(20)18-17-9-11-3-5-12(15)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,19)(H,18,20)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKHRFTPRTHOT-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC(=O)NN=CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)CC(=O)N/N=C/C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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